molecular formula C12H7F2NO B11888258 5-(3,4-Difluorophenyl)nicotinaldehyde CAS No. 1346691-73-3

5-(3,4-Difluorophenyl)nicotinaldehyde

Cat. No.: B11888258
CAS No.: 1346691-73-3
M. Wt: 219.19 g/mol
InChI Key: RYSCSBIIISEDKI-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is characterized by the presence of a nicotinaldehyde core substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)nicotinaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with nicotinic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,4-difluorobenzaldehyde is reacted with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the reaction mixture for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)nicotinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-Difluorophenyl)nicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)nicotinaldehyde
  • 5-(3,4-Dimethoxyphenyl)nicotinaldehyde
  • 5-(3,4-Dimethylphenyl)nicotinaldehyde

Comparison

Compared to its analogs, 5-(3,4-Difluorophenyl)nicotinaldehyde is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Properties

CAS No.

1346691-73-3

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

5-(3,4-difluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-7H

InChI Key

RYSCSBIIISEDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=C2)C=O)F)F

Origin of Product

United States

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